4-(4-Vinylbenzyl)morpholine
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Overview
Description
4-[(4-Ethenylphenyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 4-ethenylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-ethenylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-ethenylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, displacing the chloride ion and forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Ethenylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Ethyl-substituted derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
4-[(4-Ethenylphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(4-ethenylphenyl)methyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethenylphenyl group may enhance binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
4-Methylmorpholine: Similar in structure but lacks the ethenylphenyl group.
4-Ethylmorpholine: Contains an ethyl group instead of the ethenylphenyl group.
N-Benzylmorpholine: Features a benzyl group instead of the ethenylphenyl group.
Uniqueness: 4-[(4-Ethenylphenyl)methyl]morpholine is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-[(4-ethenylphenyl)methyl]morpholine |
InChI |
InChI=1S/C13H17NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h2-6H,1,7-11H2 |
InChI Key |
OLIGNDKDKIZAGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCOCC2 |
Origin of Product |
United States |
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